molecular formula C23H30N2O B10939504 N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide

Cat. No.: B10939504
M. Wt: 350.5 g/mol
InChI Key: UOZNFQGLDVSMHC-UHFFFAOYSA-N
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Description

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    N-Alkylation: The tetrahydroquinoline core is then alkylated with a suitable alkyl halide to introduce the heptanamide side chain.

    N-Phenylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)hydroxylamine
  • N-(4-chlorophenyl)-N-((2R,4S)-1-(4-(dimethylamino)benzoyl)-7-(2-hydroxy-2-methylpropoxy)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)acetamide

Uniqueness

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide stands out due to its unique combination of the tetrahydroquinoline core with a heptanamide side chain and a phenyl group. This structural arrangement imparts distinct biological activities and chemical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylheptanamide

InChI

InChI=1S/C23H30N2O/c1-3-4-5-9-16-23(26)25(19-12-7-6-8-13-19)22-17-18(2)24-21-15-11-10-14-20(21)22/h6-8,10-15,18,22,24H,3-5,9,16-17H2,1-2H3

InChI Key

UOZNFQGLDVSMHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(C1CC(NC2=CC=CC=C12)C)C3=CC=CC=C3

Origin of Product

United States

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